(E)-UK122 (TFA)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2.C2HF3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-10H,(H3,18,19);(H,6,7)/b14-10+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCIDYPYQWLDKP-KMZJGFRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(E)-UK122 (TFA): A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

(E)-UK122 is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically implicated in the molecular cascades of cancer cell invasion and metastasis.[1][2][3] This technical guide provides an in-depth overview of (E)-UK122 trifluoroacetate (TFA), consolidating its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations.

Chemical Structure and Properties

(E)-UK122 is the geometric isomer of UK122 and belongs to the 4-oxazolidinone class of compounds.[1][2][3] The trifluoroacetate salt form enhances its solubility and stability for research applications.

Chemical Structure

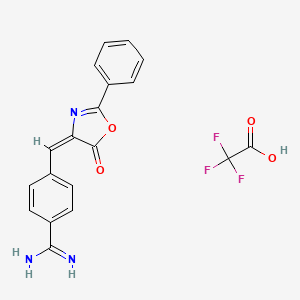

The chemical structure of the parent compound of (E)-UK122 is (E)-4-((5-oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. The "(E)" designation specifies the stereochemistry about the exocyclic double bond.

Caption: Chemical structure of the parent compound of (E)-UK122.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-UK122 and its TFA salt is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-4-((5-oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, trifluoroacetate | [4] |

| Synonyms | UK122 (E-isomer), uPA Inhibitor II | [4] |

| CAS Number | 940290-58-4 (Parent Compound) | [5][6] |

| Molecular Formula | C₁₇H₁₃N₃O₂ • CF₃COOH | [4] |

| Molecular Weight | 405.33 g/mol (TFA salt) | [7] |

| Appearance | Yellow solid | [4] |

| Purity | ≥98% by HPLC | [4] |

| Solubility | Soluble in DMSO (25 mg/mL).[4] Soluble at ≥ 1.43 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][7] | [4][5][7] |

| Storage and Stability | Store at +2°C to +8°C, protected from light.[4] The compound is hygroscopic.[4] Following reconstitution in DMSO, stock solutions are stable for up to 3 months at -20°C.[4] Oxazolidinone rings can be susceptible to hydrolysis.[8] | [4][8] |

Mechanism of Action

(E)-UK122 exerts its biological effects through the potent and selective inhibition of urokinase-type plasminogen activator (uPA). uPA is a key enzyme in the plasminogen activation system, which plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.

The uPA system consists of uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). In the tumor microenvironment, uPA converts the zymogen plasminogen into the active protease plasmin. Plasmin has a broad substrate specificity and can directly degrade various components of the ECM, as well as activate other proteases like matrix metalloproteinases (MMPs), further amplifying ECM degradation. This breakdown of the ECM barrier allows cancer cells to migrate from the primary tumor and invade surrounding tissues and blood vessels, leading to metastasis.

(E)-UK122 acts as an active-site targeting inhibitor of uPA, directly blocking its catalytic activity.[4] By inhibiting uPA, (E)-UK122 prevents the conversion of plasminogen to plasmin, thereby attenuating the downstream proteolytic cascade and the subsequent degradation of the ECM. This ultimately leads to a reduction in cancer cell migration and invasion.[9]

Caption: Mechanism of action of (E)-UK122 in inhibiting the uPA-mediated proteolytic cascade.

Biological Activity and Selectivity

(E)-UK122 is a highly potent inhibitor of uPA with an IC₅₀ value of 0.2 µM in a cell-free indirect uPA assay.[2] Importantly, it exhibits high selectivity for uPA over other serine proteases. At a concentration of 100 µM, UK122 shows minimal inhibition of tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin.[5] This selectivity is crucial for its potential as a targeted therapeutic agent, as it minimizes off-target effects.

| Protease | Inhibition by UK122 (100 µM) | IC₅₀ (µM) | Reference(s) |

| uPA | - | 0.2 | [1][2] |

| tPA (tissue-type PA) | 5% | >100 | [1] |

| Plasmin | 0% | >100 | [1] |

| Thrombin | 8% | >100 | [1] |

| Trypsin | 38% | >100 | [1] |

Experimental Protocols

In Vitro uPA Inhibition Assay (Chromogenic Substrate Method)

This protocol provides a general framework for assessing the inhibitory activity of (E)-UK122 against uPA in a cell-free system.

Materials:

-

Human uPA enzyme

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

(E)-UK122 (TFA) stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of (E)-UK122 in assay buffer.

-

In a 96-well plate, add a fixed amount of human uPA to each well.

-

Add the diluted (E)-UK122 or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each concentration of (E)-UK122.

-

Plot the percentage of uPA inhibition against the logarithm of the (E)-UK122 concentration to determine the IC₅₀ value.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol describes the use of a Transwell assay to evaluate the effect of (E)-UK122 on the migration and invasion of cancer cells, such as the pancreatic cancer cell line CFPAC-1.

Materials:

-

CFPAC-1 cells

-

Complete growth medium (e.g., IMDM with 10% FBS)

-

Serum-free medium

-

(E)-UK122 (TFA)

-

Transwell inserts (8.0 µm pore size)

-

Matrigel (for invasion assay)

-

Fibronectin (optional, as a chemoattractant)

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

For Invasion Assay:

-

Thaw Matrigel on ice and dilute with cold serum-free medium.

-

Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C to allow for gelling.

For Both Migration and Invasion Assays: 3. Culture CFPAC-1 cells to ~80% confluency. 4. Harvest the cells and resuspend them in serum-free medium. 5. Pre-treat the cells with various concentrations of (E)-UK122 or vehicle control for a specified time. 6. Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the Transwell plate. 7. Seed the pre-treated cells in the upper chamber of the Transwell inserts (coated with Matrigel for invasion, uncoated for migration). 8. Incubate the plate at 37°C in a CO₂ incubator for an appropriate time (e.g., 24 hours). 9. After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab. 10. Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol. 11. Stain the cells with crystal violet solution. 12. Wash the inserts with water and allow them to dry. 13. Elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in several random fields under a microscope. 14. Quantify the inhibition of migration/invasion by comparing the results from (E)-UK122-treated cells to the vehicle control.

Caption: Workflow for the Transwell cell migration and invasion assay.

Conclusion

(E)-UK122 (TFA) is a valuable research tool for investigating the role of the urokinase-type plasminogen activator system in cancer biology and other pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of uPA inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of targeting the uPA-uPAR axis. As with any research compound, careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.

References

-

UK-122 TFA salt. Amsbio. Available at: [Link]

-

Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2010). PubMed. Available at: [Link]

-

5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). PMC. Available at: [Link]

-

Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. (2021). PMC. Available at: [Link]

-

SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO-PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (2015). ResearchGate. Available at: [Link]

-

Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). ResearchGate. Available at: [Link]

-

Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]. JOCPR. Available at: [Link]

-

a review on oxazolone, it's method of synthesis and biological activity. (2015). ResearchGate. Available at: [Link]

-

METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterization, Novel Oxazolone Derivatives of Study Cytotoxicity, Antioxidant And Antibacterial Activity in Vitro. (2022). ResearchGate. Available at: [Link]

-

Synthesis, Antimicrobial of N-[4-(4-Arylidene)-2-(4-X- Phenyl)-5-Oxo-4, 5-Dihydro-Imidazol-1-Yl] - Benzenesulfonamides. International Journal of Multidisciplinary Research and Development. Available at: [Link]

-

(E)-UK122 (TFA). e-scapebio. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (E)-UK122 (TFA) | e-scapebio [e-scapebio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(E)-UK122 (TFA): A Comprehensive Technical Guide to a Potent and Selective Urokinase-Type Plasminogen Activator Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (E)-UK122, a potent and selective small-molecule inhibitor of the urokinase-type plasminogen activator (uPA). We will delve into the scientific underpinnings of uPA's role in pathology, the molecular attributes of (E)-UK122, and detailed methodologies for its characterization. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize and explore the therapeutic potential of this compound.

The Urokinase Plasminogen Activator System: A Critical Node in Disease Progression

The urokinase-type plasminogen activator (uPA) system is a pivotal enzymatic cascade involved in a multitude of physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1] uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[2] Plasmin, in turn, has a broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components.[3] This uPA-mediated proteolysis is a key event in cancer progression, facilitating tumor cell invasion and metastasis.[4] Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various cancers, making the uPA system an attractive target for therapeutic intervention.[3]

The binding of uPA to uPAR on the cell surface localizes the proteolytic activity, amplifying its effect on the immediate cellular environment.[3] This interaction also triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.[5] Therefore, inhibition of uPA activity presents a promising strategy to disrupt these pathological processes.

(E)-UK122 (TFA): A Profile of a Selective uPA Inhibitor

(E)-UK122 is a member of the 4-oxazolidinone class of compounds and has been identified as a potent and highly selective inhibitor of uPA.[6][7] The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides and small molecules, and it is important to be aware of its potential, though often minimal, effects in biological assays.

Chemical and Physical Properties

-

Systematic Name: 4-[(E)-(5-oxo-2-phenyl-4(5H)-oxazolylidene)methyl]-benzenecarboximidamide, 2,2,2-trifluoroacetate

-

Molecular Formula: C₁₇H₁₃N₃O₂ • CF₃COOH

-

Appearance: Typically a yellow solid

Potency and Selectivity

(E)-UK122 exhibits potent inhibition of uPA with a reported half-maximal inhibitory concentration (IC50) of 0.2 µM in a cell-free indirect uPA assay.[6][7] A key attribute of a therapeutic inhibitor is its selectivity for the target enzyme over other related proteins. (E)-UK122 demonstrates high specificity for uPA, with little to no inhibition of other serine proteases such as tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin, even at concentrations up to 100 µM.[2] This selectivity is crucial for minimizing off-target effects in a therapeutic setting.

| Enzyme | IC50 or % Inhibition | Reference |

| uPA | 0.2 µM | [6][7] |

| tPA | >100 µM | [2] |

| Plasmin | >100 µM | [2] |

| Thrombin | >100 µM | [2] |

| Trypsin | >100 µM | [2] |

Mechanism of Action

Molecular docking studies have provided insights into the binding mode of UK122 within the active site of uPA. The phenylamidine moiety of the molecule is predicted to form a salt bridge with the aspartate residue (Asp189) at the bottom of the S1 pocket, a common feature for inhibitors of trypsin-like serine proteases.[8] This interaction is further stabilized by hydrogen bonds with surrounding residues, including Ser190. The oxazolidinone core of (E)-UK122 is thought to form hydrogen bonds with other key residues in the active site, such as His99, Asp194, and Ser195, contributing to its high affinity and inhibitory potency.[8]

The "(E)-" designation in the chemical name refers to the stereochemistry around the exocyclic double bond. This specific geometric arrangement is critical for the molecule's activity, as it correctly orients the phenylamidine group for optimal interaction within the S1 pocket of the uPA active site. Any deviation from this conformation would likely lead to a significant loss of inhibitory potency.

Figure 1: Simplified interaction diagram of (E)-UK122 with key residues in the uPA active site.

Synthesis of (E)-UK122: A Representative Approach

While the precise, proprietary synthesis of (E)-UK122 may not be publicly available, a plausible and common method for the synthesis of the 4-benzylidene-2-phenyloxazol-5(4H)-one core is the Erlenmeyer-Plöchl synthesis.[1][9][10] This reaction involves the condensation of an N-acylglycine (in this case, hippuric acid) with an aromatic aldehyde (4-formylbenzonitrile) in the presence of acetic anhydride and a weak base like sodium acetate.[11] The resulting oxazolone can then be further modified to introduce the amidine functionality. The stereoselectivity for the (E)-isomer is often favored under thermodynamic control in this type of condensation.

Figure 2: Plausible synthetic workflow for (E)-UK122 based on the Erlenmeyer-Plöchl synthesis.

Experimental Protocols for the Characterization of (E)-UK122

The following protocols provide a framework for the in vitro characterization of (E)-UK122. It is imperative to include appropriate controls in all experiments to ensure the validity of the results.

uPA Enzymatic Activity Assay (Chromogenic Substrate)

This assay measures the ability of (E)-UK122 to inhibit the catalytic activity of uPA. The principle is based on the cleavage of a chromogenic substrate by uPA, which releases a colored product that can be quantified spectrophotometrically.

Rationale for Reagent Choices:

-

Buffer: A Tris-HCl buffer at a physiological pH (e.g., 7.4-8.5) is commonly used as it provides a stable environment for the enzyme and does not interfere with the reaction.[12] The inclusion of a detergent like Tween-20 can help prevent non-specific binding of the enzyme and inhibitor to the microplate surface.

-

Chromogenic Substrate (e.g., S-2444): Substrates like pyro-Glu-Gly-Arg-pNA (S-2444) are designed to be highly specific for uPA, minimizing cleavage by other proteases.[13] The cleavage of the p-nitroanilide (pNA) group results in a yellow product with an absorbance maximum at 405 nm, allowing for sensitive detection.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.0.

-

Human uPA (e.g., 10 nM final concentration).

-

Chromogenic substrate S-2444 (e.g., 0.5 mM final concentration).

-

(E)-UK122 (TFA) stock solution in DMSO, with serial dilutions prepared in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of varying concentrations of (E)-UK122 or vehicle (DMSO diluted in Assay Buffer) to the wells.

-

Add 60 µL of uPA solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Plot the percentage of uPA inhibition versus the logarithm of the (E)-UK122 concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte. In this case, uPA (ligand) is immobilized on a sensor chip, and (E)-UK122 (analyte) is flowed over the surface.

Rationale for Experimental Design:

-

Immobilization: Amine coupling is a common method for immobilizing proteins like uPA to a CM5 sensor chip. The protein is covalently attached to the dextran matrix on the chip surface.

-

Analyte Concentrations: A series of concentrations of the small molecule inhibitor, bracketing the expected dissociation constant (Kd), are injected to obtain a full kinetic profile.

-

Running Buffer: The buffer composition should be optimized to minimize non-specific binding and ensure the stability of both the protein and the small molecule. A common starting point is a phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) with a small amount of DMSO to aid in the solubility of the small molecule.

Step-by-Step Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize human uPA (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired response level (e.g., ~5000 RU).

-

Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

-

-

Analyte Binding Analysis:

-

Prepare serial dilutions of (E)-UK122 (TFA) in running buffer (e.g., from 10 nM to 10 µM).

-

Inject the different concentrations of (E)-UK122 over the uPA-immobilized surface and a reference flow cell (without uPA) at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each analyte injection with a short pulse of a low pH buffer or a high salt concentration, if necessary.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the functional effect of (E)-UK122 on the migratory and invasive potential of cancer cells that express uPA.

Rationale for Assay Components:

-

Cell Line: A cell line with high endogenous uPA expression, such as the pancreatic cancer cell line CFPAC-1, is a suitable model.[6]

-

Transwell Inserts: These inserts have a porous membrane that allows cells to migrate from the upper to the lower chamber in response to a chemoattractant.

-

Matrigel (for invasion assay): A basement membrane extract that forms a gel on top of the transwell membrane, requiring cells to degrade this matrix to invade, thus mimicking an in vivo barrier.

-

Chemoattractant: Fetal bovine serum (FBS) is a common chemoattractant placed in the lower chamber to stimulate cell migration.

Step-by-Step Protocol:

-

Cell and Insert Preparation:

-

Culture CFPAC-1 cells to ~80% confluency.

-

For the invasion assay, coat the top of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Serum-starve the cells for 12-24 hours before the assay.

-

-

Assay Setup:

-

Harvest and resuspend the serum-starved cells in a serum-free medium containing different concentrations of (E)-UK122 (TFA) or vehicle.

-

Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the transwell inserts.

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

-

-

Incubation and Analysis:

-

Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the migrated/invaded cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.

-

-

Data Analysis:

-

Express the results as a percentage of migration/invasion relative to the vehicle control.

-

Determine the concentration-dependent inhibitory effect of (E)-UK122.

-

Figure 3: A logical workflow for the in vitro characterization of (E)-UK122.

The Trifluoroacetate (TFA) Counter-ion: A Note on Trustworthiness

(E)-UK122 is often supplied as a TFA salt, which arises from the use of trifluoroacetic acid in the purification process of synthetic small molecules. While generally considered biologically inert at the concentrations used in most in vitro assays, it is important for the discerning scientist to be aware that TFA can, in some instances, influence cellular behavior. For critical experiments, particularly those involving sensitive cell lines or in vivo studies, it is best practice to consider the potential effects of the TFA counter-ion and, if necessary, perform salt exchange to a more physiologically compatible counter-ion such as chloride or acetate.

Conclusion: A Promising Tool for Research and Drug Discovery

(E)-UK122 (TFA) represents a valuable chemical probe for studying the multifaceted roles of the uPA system in health and disease. Its high potency and selectivity make it an excellent tool for elucidating the downstream consequences of uPA inhibition in various cellular and biochemical contexts. Furthermore, its demonstrated ability to inhibit cancer cell migration and invasion in vitro underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. This guide has provided a comprehensive overview of its properties and detailed protocols for its characterization, empowering researchers to confidently incorporate this potent inhibitor into their scientific investigations.

References

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

-

Erlenmeyer-Plochl Azalactone Synthesis. (n.d.). Retrieved January 26, 2024, from [Link]

- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). International Journal of Modern Organic Chemistry, 2(1), 40-66.

- Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid. (2015). Journal of the Korean Chemical Society, 59(4), 324-328.

- Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. (2022). International Journal of Molecular Sciences, 23(9), 4890.

- Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 339-361.

- Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. (2021). Cancers, 13(16), 4095.

- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.

- Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2021). Molecules, 26(11), 3321.

- Identification of a novel inhibitor of urokinase-type plasminogen activator. (2007). Molecular Cancer Therapeutics, 6(4), 1348-1356.

- A competitive chromogenic assay to study the functional interaction of urokinase-type plasminogen activator with its receptor. (1996). Fibrinolysis, 10(4), 215-222.

- Substrate specificity of tissue plasminogen activator and urokinase as determined with synthetic chromogenic substrates. (1984). Thrombosis Research, 36(5), 457-466.

- Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. (2023). Pharmaceuticals, 16(11), 1579.

Sources

- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Class of Orthosteric uPAR•uPA Small-Molecule Antagonists Are Allosteric Inhibitors of the uPAR•Vitronectin Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. modernscientificpress.com [modernscientificpress.com]

- 11. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | 38879-46-8 | Benchchem [benchchem.com]

- 12. Buffers for Biochemical Reactions [promega.sg]

- 13. files01.core.ac.uk [files01.core.ac.uk]

Technical Guide: (E)-UK122 (TFA) – Biological Activity, Targets, and Experimental Protocols

Executive Summary

(E)-UK122 (TFA) is a potent, highly selective, small-molecule inhibitor of Urokinase-type Plasminogen Activator (uPA) .[1][2][3][4] Functioning as a serine protease inhibitor, it targets the catalytic domain of uPA with an IC50 of ~0.2 µM (200 nM).

Unlike broad-spectrum protease inhibitors, UK122 exhibits exceptional selectivity, showing negligible activity against structurally related serine proteases such as tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin (IC50 > 100 µM).[2][3][5] This specificity makes it a critical chemical probe for dissecting the role of the uPA/uPAR system in tumor metastasis , extracellular matrix (ECM) degradation , and cell migration .

This guide details the physicochemical properties, mechanism of action, validated experimental protocols, and signaling pathways relevant to (E)-UK122.

Part 1: Chemical Profile & Formulation[1]

Physicochemical Properties[3][4][5][6][7][8][9][10]

-

Chemical Name: 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide trifluoroacetate[2]

-

CAS Number: 940290-58-4 (Parent), 1186653-73-5 (TFA salt)[4]

-

Molecular Formula: C₁₇H₁₃N₃O₂[2] · CF₃COOH

-

Molecular Weight: 405.33 g/mol (TFA salt)

-

Solubility: Soluble in DMSO (≥ 25 mg/mL). Poorly soluble in water.

Critical Handling: The TFA Salt Factor

(E)-UK122 is commonly supplied as a Trifluoroacetate (TFA) salt . While this improves stability and solubility in organic solvents, the presence of TFA can acidify culture media, potentially inducing cytotoxicity independent of the compound's specific activity.

Self-Validating Formulation Protocol:

-

Stock Preparation: Dissolve powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 25 mg/mL). Store at -20°C in aliquots to avoid freeze-thaw cycles.

-

Buffering: When diluting into aqueous buffers or cell culture media, ensure the final concentration of DMSO is <0.1% to minimize solvent effects.

-

pH Check: For assays requiring high concentrations (>50 µM), verify the pH of the media. If acidification occurs due to the TFA counterion, adjust with a dilute NaOH solution or use a highly buffered medium (e.g., HEPES-buffered saline).

Part 2: Mechanism of Action & Targets[11]

Primary Target: Urokinase-type Plasminogen Activator (uPA)

uPA is a serine protease that converts the zymogen plasminogen into the active enzyme plasmin .[3] Plasmin has broad substrate specificity, degrading ECM components (fibrin, fibronectin, laminin) and activating Matrix Metalloproteinases (MMPs). This cascade is the "engine" of tumor cell invasion and metastasis.

Mechanism: (E)-UK122 acts as a competitive, active-site inhibitor. It binds to the S1 specificity pocket of the uPA serine protease domain, forming a salt bridge with Asp189 (critical for arginine specificity) and hydrogen bonds with Ser190.[6] This sterically hinders the access of plasminogen, effectively silencing the proteolytic cascade.[7]

Selectivity Profile

The value of UK122 lies in its ability to distinguish uPA from closely related enzymes, preventing confounding variables in coagulation or general proteolysis studies.

| Target Enzyme | IC50 (µM) | Inhibition at 100 µM | Physiological Role |

| uPA (Human) | 0.2 | ~95-100% | ECM degradation, Metastasis |

| Trypsin | > 100 | ~38% | General protein digestion |

| Thrombin | > 100 | ~8% | Coagulation cascade |

| tPA | > 100 | ~5% | Fibrinolysis (clot busting) |

| Plasmin | > 100 | ~0% | Fibrin degradation |

Part 3: Signaling Pathway Visualization

The following diagram illustrates the uPA/uPAR axis and the specific blockade point of (E)-UK122.

Caption: The uPA-Plasmin cascade driving ECM degradation. (E)-UK122 selectively blocks the catalytic activity of uPA, preventing Plasminogen activation.[1][2][3][5][7]

Part 4: Validated Experimental Protocols

Protocol A: In Vitro uPA Enzymatic Inhibition Assay

Purpose: To verify the potency of UK122 against recombinant uPA before cell-based use.

Materials:

-

Recombinant Human uPA (Active).

-

Chromogenic Substrate: S-2444 (Pyro-Glu-Gly-Arg-pNA) or equivalent.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Tween-20.

Workflow:

-

Preparation: Dilute (E)-UK122 in Assay Buffer to 10x the desired final concentrations (range: 0.01 µM to 10 µM).

-

Incubation: Mix 10 µL of UK122 dilution with 40 µL of rh-uPA (final conc. 2 nM) in a 96-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Start: Add 50 µL of Chromogenic Substrate (final conc. 200 µM).

-

Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes.

-

Analysis: Calculate the initial velocity (

) for each concentration. Plot % Inhibition vs. Log[UK122] to determine IC50.

Protocol B: Cell Invasion Assay (Boyden Chamber)

Purpose: To measure the functional impact of UK122 on cancer cell metastasis.

Materials:

-

Cells: CFPAC-1 (Pancreatic) or MDA-MB-231 (Breast) - high uPA expressors.

-

Chamber: 24-well Transwell inserts (8 µm pore size).

-

Matrix: Matrigel (Growth Factor Reduced).

-

Chemoattractant: 10% FBS medium.

Step-by-Step Methodology:

-

Coating: Coat the upper surface of the Transwell membrane with Matrigel (diluted to 1 mg/mL) and incubate at 37°C for 4 hours to polymerize.

-

Starvation: Serum-starve cells for 24 hours prior to the assay.

-

Seeding: Resuspend cells (

cells/well) in serum-free media containing (E)-UK122 (10 µM - 100 µM) or vehicle control (DMSO). -

Assembly:

-

Upper Chamber: Add cell suspension + UK122.

-

Lower Chamber: Add medium + 10% FBS (Chemoattractant).

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Fixation & Staining:

-

Remove non-invading cells from the top with a cotton swab.

-

Fix invading cells (bottom surface) with 4% paraformaldehyde (15 min).

-

Stain with 0.1% Crystal Violet (10 min).

-

-

Quantification: Count cells in 5 random fields per well under a microscope.

-

Expected Result: UK122 should reduce invasion by >50% at 100 µM compared to control.

-

Part 5: Biological Activity Summary

| Parameter | Data / Observation | Context |

| Cellular Invasion | Inhibits CFPAC-1 invasion by ~68% at 100 µM.[2] | Zhu et al. (2007) |

| Cellular Migration | Inhibits CFPAC-1 migration by ~80% at 100 µM.[2] | Wound healing / Transwell |

| Proliferation | No significant effect at ≤ 100 µM (48h). | Indicates anti-metastatic, not cytotoxic, mechanism.[2] |

| Morphology | No observed changes in cell shape.[3][5][8] | Confirms lack of general toxicity. |

Interpretation: (E)-UK122 is a "cytostatic" regarding migration (migrastatic) rather than a cytotoxic agent. It decouples the invasive machinery from the cell's survival machinery.

References

-

Zhu, M., Gokhale, V. M., et al. (2007).[8] "Identification of a novel inhibitor of urokinase-type plasminogen activator."[3][4][8] Molecular Cancer Therapeutics, 6(4), 1348–1356.[3][8]

-

MedChemExpress. "(E)-UK122 TFA Product Datasheet."

-

Merck (Calbiochem). "uPA Inhibitor II, UK122 - Product Information."

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the therapeutic applications for uPA inhibitors? [synapse.patsnap.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Definitive Technical Guide: (E)-UK122 (TFA) Discovery and Development

Executive Summary

(E)-UK122 (TFA) is a synthetic, small-molecule inhibitor targeting the urokinase-type plasminogen activator (uPA) .[1][2][3][4][5] Identified through high-throughput screening and structure-based optimization, it represents a critical tool in oncology research, specifically for dissecting the pathways of tumor metastasis and invasion. Unlike broad-spectrum serine protease inhibitors, (E)-UK122 exhibits high selectivity for uPA (

Discovery and Medicinal Chemistry

The Target: uPA in Metastasis

The urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to plasmin.[6] This system degrades the extracellular matrix (ECM), facilitating cancer cell migration and invasion.[6] High uPA expression correlates with poor prognosis in pancreatic, breast, and colorectal cancers.

Lead Identification and Optimization

The discovery of (E)-UK122 stemmed from the need to overcome the limitations of earlier uPA inhibitors (e.g., amiloride derivatives), which lacked potency or selectivity.

-

Screening Approach: A high-throughput screen (HTS) of a diverse chemical library identified the 4-oxazolidinone scaffold as a promising pharmacophore.[5]

-

Structure-Activity Relationship (SAR): Medicinal chemistry optimization focused on the benzimidamide moiety. The introduction of the (E)-isomer configuration at the exocyclic double bond was critical for maximizing binding affinity within the uPA active site.

-

The "TFA" Designation: The compound is frequently supplied as a Trifluoroacetate (TFA) salt . The benzimidamide group is basic; converting it to a TFA salt enhances water solubility and stability, making it suitable for biological assays.

Chemical Identity

-

IUPAC Name: 4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamide trifluoroacetate[1][4]

-

Molecular Formula:

[4] -

Key Structural Feature: The phenylamidine moiety mimics the arginine residue of the natural substrate (plasminogen), allowing deep penetration into the S1 specificity pocket of uPA.

Mechanism of Action

Binding Kinetics and Selectivity

(E)-UK122 acts as a competitive, reversible inhibitor. Its high selectivity is driven by specific electrostatic interactions that are unique to the uPA active site cleft.

| Enzyme | Selectivity Ratio (vs. uPA) | |

| uPA (Target) | 0.2 | 1x |

| tPA | > 100 | > 500x |

| Plasmin | > 100 | > 500x |

| Thrombin | > 100 | > 500x |

| Trypsin | > 100 | > 500x |

Molecular Docking Insights

Structural analysis reveals the precise atomic interactions stabilizing the inhibitor-enzyme complex:

-

Salt Bridge: The positively charged amidine group of UK122 forms a critical salt bridge with Asp189 at the bottom of the uPA S1 pocket.

-

Hydrogen Bonding: The oxazolidinone core forms hydrogen bond networks with Gly193 , Asp194 , and Ser195 (the catalytic triad serine).

-

Stereochemistry: The (E)-configuration orients the phenyl ring to engage in hydrophobic stacking interactions within the active site, which are sterically unfavorable for the (Z)-isomer.

Pathway Visualization

The following diagram illustrates the uPA pathway and the specific intervention point of (E)-UK122.

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9][10] (E)-UK122 binds the uPA active site, preventing Plasminogen activation and subsequent metastasis.[6]

Validated Experimental Protocols

Solubility and Formulation (Critical)

(E)-UK122 is hydrophobic in its neutral form. The TFA salt improves solubility, but correct solvent sequencing is required to prevent precipitation in aqueous media.

Stock Solution Preparation (10 mM):

-

Weigh 2.91 mg of (E)-UK122 (MW: ~291.3 g/mol free base equivalent; check specific batch MW on vial).

-

Dissolve in 1.0 mL of 100% DMSO .

-

Note: Sonicate for 5–10 minutes if visible particles remain. Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Working Solution for In Vivo/Cellular Assays: Do not add DMSO stock directly to pure saline. Use the following "step-down" dilution method to maintain solubility:

-

Step 1: Take 10% volume of DMSO Stock.[9]

-

Step 2: Add 40% volume of PEG300 and mix thoroughly.

-

Step 3: Add 5% volume of Tween-80 .

-

Step 4: Add 45% volume of Saline (warm to 37°C).

-

Result: A clear solution stable for immediate administration.

-

In Vitro Cell Migration Assay (Transwell)

This protocol validates the functional efficacy of (E)-UK122 using CFPAC-1 (pancreatic cancer) cells, which naturally overexpress uPA.

Materials:

-

24-well Transwell plates (8.0 µm pore size).

-

Matrigel (for invasion) or uncoated (for migration).

-

(E)-UK122 (10 µM – 100 µM).

Workflow:

-

Starvation: Serum-starve CFPAC-1 cells for 24 hours prior to the assay.

-

Seeding: Resuspend

cells in 200 µL serum-free medium containing (E)-UK122 (or DMSO vehicle). -

Plating: Add cell suspension to the upper chamber.

-

Chemoattractant: Add 600 µL complete medium (10% FBS) to the lower chamber.

-

Incubation: Incubate for 24 hours at 37°C, 5%

. -

Analysis:

-

Scrape non-migrated cells from the top surface.

-

Fix migrated cells (bottom surface) with 4% paraformaldehyde.

-

Stain with Crystal Violet (0.1%).

-

Quantify by counting 5 random fields per well.

-

Expected Results:

-

10 µM Treatment: ~20-30% reduction in migration.

-

100 µM Treatment: >60-80% reduction in migration.[4]

-

Control: No significant effect on cell proliferation (viability) should be observed at 48h, confirming the effect is anti-metastatic, not cytotoxic.

Experimental Workflow Diagram

Figure 2: Validated workflow for assessing anti-metastatic activity of (E)-UK122.

References

-

Zhu, M., Gokhale, V. M., Szabo, L., Munoz, R. M., Baek, H., Bashyam, S., ... & Hurley, L. H. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. Molecular Cancer Therapeutics, 6(4), 1348-1356.[1][7][8][9]

-

Axon Medchem. (n.d.). UK122: uPA inhibitor.[1][2][3][5][7][8][9][10][11][12][13] Axon Medchem Product Database.

-

MedChemExpress. (2024). (E)-UK122 TFA Product Datasheet. MedChemExpress.

-

Cayman Chemical. (n.d.). UK 122 (trifluoroacetate salt).[1][4] Cayman Chemical Product Information.

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the therapeutic applications for uPA inhibitors? [synapse.patsnap.com]

- 7. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uPA Inhibitor II, UK122 5 mg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. (E)-UK122 (TFA) | e-scapebio [e-scapebio.com]

- 13. scbt.com [scbt.com]

Application Note: (E)-UK122 (TFA) – Selective Inhibition of uPA-Mediated Metastasis

Abstract & Mechanistic Insight

(E)-UK122 is a potent, synthetic small-molecule inhibitor of urokinase-type plasminogen activator (uPA) , a serine protease critical for extracellular matrix (ECM) degradation. Unlike broad-spectrum protease inhibitors, (E)-UK122 exhibits high selectivity for uPA (

In the context of oncology, the uPA/uPAR system is a "metastatic switch." When uPA binds to its receptor (uPAR), it converts plasminogen to plasmin, which degrades the ECM, allowing tumor cells to invade surrounding tissues.[3] (E)-UK122 blocks this proteolytic cascade, effectively arresting the invasive phenotype of malignant cells.[1][3]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific blockade point of (E)-UK122 within the plasminogen activation system.

Figure 1: (E)-UK122 inhibits the catalytic activity of uPA, preventing the conversion of Plasminogen to Plasmin and subsequent ECM degradation.

Pre-Analytical: Physicochemical Handling

The Trifluoroacetate (TFA) salt form improves the stability of the compound but introduces acidity and hygroscopic properties. Proper handling is non-negotiable for assay reproducibility.

Solubility & Storage Data

| Parameter | Specification | Notes |

| Molecular Weight | ~405.3 (Free base) / Varies with TFA stoichiometry | Check CoA for exact batch MW. |

| Solubility | DMSO: | Insoluble in water/PBS directly. |

| Stock Concentration | 10 mM or 50 mM | Prepare in 100% anhydrous DMSO. |

| Storage (Solid) | -20°C | Protect from light and moisture.[4] |

| Storage (Solution) | -80°C (Aliquot) | Avoid freeze-thaw cycles. Stable for < 3 months. |

Reconstitution Protocol

-

Equilibration: Allow the product vial to warm to room temperature before opening to prevent condensation (TFA salts are hygroscopic).

-

Solvent: Add anhydrous DMSO to yield a 10 mM stock solution .

-

Calculation: Mass (mg) / MW ( g/mol )

100,000 = Volume of DMSO (

-

-

Vortex: Vortex for 30 seconds. The solution should be clear and yellow/colorless.

-

Aliquot: Dispense into single-use aliquots (e.g., 20

) in amber tubes to prevent hydrolysis and light degradation.

Core Protocol: Cell Invasion Assay (Boyden Chamber)

This protocol quantifies the ability of (E)-UK122 to inhibit invasion through a Matrigel matrix.

Target Cells: High uPA-expressing lines (e.g., MDA-MB-231, PC3, CFPAC-1). Control: Vehicle (DMSO) treated cells.

Step 1: Cell Synchronization (Starvation)

Rationale: Serum starvation synchronizes the cell cycle and removes exogenous growth factors/proteases present in FBS, isolating the effect of the inhibitor.

-

Seed cells in a T-75 flask.

-

When cells reach 70-80% confluence, wash 2x with PBS.

-

Add serum-free media containing 0.1% BSA.

-

Incubate for 12–24 hours at 37°C.

Step 2: Inhibitor Treatment (Pre-Incubation)

Rationale: uPA is often secreted or receptor-bound. Pre-incubating cells with the inhibitor ensures the active sites are blocked before the invasion stimulus is applied.

-

Harvest cells using a non-enzymatic dissociation buffer (e.g., Cell Stripper) or mild Trypsin (neutralize immediately).

-

Resuspend cells in serum-free media at

cells/mL. -

Treatment Groups:

-

Vehicle Control: 0.1% DMSO.

-

Low Dose: 10

(E)-UK122. -

High Dose: 50–100

(E)-UK122.

-

-

Incubate cell suspensions in Eppendorf tubes for 30 minutes at 37°C before plating.

Step 3: Transwell Assembly

-

Upper Chamber: Plate 100

of the pre-treated cell suspension ( -

Lower Chamber (Chemoattractant): Add 600

of media containing 10% FBS (the chemoattractant gradient).-

Note: Ensure the inhibitor concentration in the upper chamber is maintained. Some protocols also add inhibitor to the lower chamber to prevent washout diffusion, though upper-chamber treatment is usually sufficient for 24h assays.

-

Step 4: Incubation & Analysis

-

Incubate for 24–48 hours at 37°C / 5%

. -

Scrubbing: Remove non-invading cells from the top of the membrane using a cotton swab (critical step).[5]

-

Fixation: Fix invading cells (bottom of membrane) with 4% Paraformaldehyde or Methanol for 15 min.

-

Staining: Stain with 0.1% Crystal Violet or DAPI.

-

Quantification: Image 5 random fields per insert at 20X magnification. Count cells.

Data Analysis & Validation

To confirm the efficacy of (E)-UK122, your data should follow a dose-dependent inhibition curve.

| Metric | Calculation | Expected Outcome |

| Invasion Index | (Invaded Cells / Total Cells Seeded) | Decreases with UK122 treatment.[4] |

| % Inhibition | >50% inhibition at 100 | |

| Cytotoxicity Check | MTT/CCK-8 Assay in parallel plate | Crucial: Ensure reduced invasion is not due to cell death. UK122 generally shows low cytotoxicity at <100 |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Cell Death | DMSO toxicity or Acidic pH | Keep final DMSO < 0.5%. Buffer media with HEPES if using high concentrations of TFA salt. |

| No Invasion in Control | Poor Chemoattractant or Matrigel too thick | Ensure 10% FBS in bottom well. Reduce Matrigel concentration or coating time. |

| No Inhibition | Low uPA expression | Verify uPA levels in your cell line via Western Blot before assay. |

References

-

Zhu, M., et al. (2007). "Identification of a novel inhibitor of urokinase-type plasminogen activator."[6][7] Molecular Cancer Therapeutics, 6(4), 1348-1356.[6][7]

- Core citation for UK122 identification, IC50 values, and specificity d

-

Andreasen, P. A., et al. (1997). "The urokinase-type plasminogen activator system in cancer metastasis: a review." International Journal of Cancer, 72(1), 1-22.

- Foundational review establishing the uPA/uPAR p

-

Corning Life Sciences. "Transwell® Invasion Assays Protocols."

- Standard operating procedure for the Boyden chamber/M

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. UK122|CAS 940290-58-4|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

Application Note: Modulating Tumor Cell Invasion with (E)-UK122 (TFA), a Urokinase-Type Plasminogen Activator (uPA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the uPA System to Inhibit Cancer Cell Invasion

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The urokinase-type plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a crucial step for tumor cell invasion and metastasis.[1][2][3] The uPA system consists of the serine protease uPA, its receptor (uPAR), and its inhibitors (PAIs). Elevated levels of uPA and uPAR are strongly correlated with poor prognosis in various cancers.[4] uPA converts the zymogen plasminogen into the active protease plasmin, which in turn degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[2][5] This cascade of proteolytic activity allows cancer cells to break through the basement membrane and invade surrounding tissues.

Contrary to initial hypotheses suggesting a role in RhoA activation, extensive evidence identifies (E)-UK122 (TFA) and its parent compound, UK122, as potent and selective inhibitors of urokinase-type plasminogen activator (uPA).[6][7][8][9][10][11] UK122 has an IC50 of 0.2 μM for uPA and demonstrates high selectivity over other serine proteases.[6][9][11] By inhibiting uPA, UK122 effectively blocks the downstream proteolytic cascade, thereby reducing the invasive potential of cancer cells.[9][11][12] This application note provides a detailed protocol for an in vitro invasion assay to evaluate the inhibitory effect of (E)-UK122 (TFA) on cancer cell invasion.

Signaling Pathway: The Role of uPA in Cell Invasion

The uPA system plays a pivotal role in creating a path for cancer cells to invade surrounding tissues. The following diagram illustrates the key steps in this process and the point of intervention for (E)-UK122 (TFA).

Caption: uPA-mediated cell invasion pathway and the inhibitory action of (E)-UK122 (TFA).

Experimental Protocol: In Vitro Invasion Assay Using a Transwell System

This protocol details the use of a Matrigel-coated Transwell system to assess the inhibitory effect of (E)-UK122 (TFA) on cancer cell invasion.

Materials and Reagents

-

(E)-UK122 (TFA) (CAS: 1186653-73-5)

-

Cancer cell line with invasive potential (e.g., HT-1080, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Matrigel Basement Membrane Matrix

-

24-well Transwell inserts (8 µm pore size)

-

24-well companion plates

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Calcein AM or Crystal Violet staining solution

-

Cotton swabs

-

Fluorescence plate reader or microscope

Stock Solution Preparation

-

Prepare a 10 mM stock solution of (E)-UK122 (TFA): The molecular weight of (E)-UK122 (TFA) is 405.33 g/mol . Dissolve the appropriate amount of the compound in sterile DMSO.

-

Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Experimental Workflow

Caption: Workflow for the (E)-UK122 (TFA) in vitro invasion assay.

Step-by-Step Protocol

-

Matrigel Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight at 4°C.

-

Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized for your cell line, typically 1:3 to 1:5).

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

-

Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

-

-

Cell Preparation and Seeding:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare different concentrations of (E)-UK122 (TFA) in serum-free medium. A typical concentration range to test for UK122 is 0.1 µM to 10 µM. Include a DMSO vehicle control.

-

In the lower chamber of the 24-well plate, add 500-750 µL of complete medium (containing 10% FBS) as a chemoattractant.

-

In the upper chamber of the Matrigel-coated inserts, add 100 µL of the cell suspension and 100 µL of the (E)-UK122 (TFA) solution (or vehicle control). The final cell number should be around 5 x 10^4 cells per insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized based on the invasive potential of the cell line.

-

-

Quantification of Invasion:

A. Crystal Violet Staining:

-

Carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper surface of the insert membrane.

-

Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde or methanol for 10-20 minutes.

-

Stain the cells with 0.1% Crystal Violet solution for 20-30 minutes.

-

Wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry.

-

Image the stained cells using a microscope and count the number of invaded cells in several random fields of view.

B. Calcein AM Staining (Fluorescence-based):

-

After the incubation period, aspirate the medium from the upper and lower chambers.

-

Add 500 µL of Calcein AM solution (typically 2-4 µg/mL in PBS) to the lower chamber.

-

Incubate for 30-60 minutes at 37°C to allow the invaded cells to take up the dye.

-

Measure the fluorescence using a plate reader with appropriate filters (Excitation: ~485 nm, Emission: ~520 nm).

-

Data Analysis and Interpretation

The inhibitory effect of (E)-UK122 (TFA) on cell invasion is determined by comparing the number of invaded cells (or fluorescence intensity) in the treated groups to the vehicle control group.

| Treatment Group | Concentration | Mean Invaded Cells/Field (± SD) | % Invasion Inhibition |

| Vehicle Control | 0.1% DMSO | 150 ± 12 | 0% |

| (E)-UK122 (TFA) | 0.1 µM | 125 ± 10 | 16.7% |

| (E)-UK122 (TFA) | 1 µM | 78 ± 8 | 48.0% |

| (E)-UK122 (TFA) | 10 µM | 25 ± 5 | 83.3% |

% Invasion Inhibition = [1 - (Number of invaded cells in treated group / Number of invaded cells in control group)] x 100

A dose-dependent decrease in the number of invaded cells indicates that (E)-UK122 (TFA) effectively inhibits cell invasion.

Self-Validating System and Controls

To ensure the reliability and validity of the results, the following controls are essential:

-

Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve (E)-UK122 (TFA). This control accounts for any effects of the solvent on cell invasion.

-

Negative Control (No Chemoattractant): The lower chamber contains serum-free medium instead of complete medium. This control measures random, non-directional cell migration.

-

Positive Control (Optional): A known inhibitor of cell invasion can be used to validate the assay system.

-

Cell Viability Assay: It is crucial to perform a parallel cell viability assay (e.g., MTT or PrestoBlue assay) to ensure that the observed decrease in invasion is not due to cytotoxicity of (E)-UK122 (TFA). UK122 has been reported to have low cytotoxicity against CFPAC-1 cells.[11]

Conclusion

(E)-UK122 (TFA) is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme in the proteolytic cascade that facilitates cancer cell invasion. The in vitro invasion assay protocol described in this application note provides a robust method for evaluating the anti-invasive properties of (E)-UK122 (TFA). By targeting the uPA system, this compound represents a promising avenue for the development of novel anti-metastatic therapies.

References

-

e-scapebio. (n.d.). (E)-UK122 (TFA). Retrieved from [Link]

-

Stoppelli, M. P. (n.d.). The Plasminogen Activation System in Cell Invasion. In Madame Curie Bioscience Database. Landes Bioscience. Retrieved from [Link]

-

Ren, Y., et al. (2022). Quantitation of RhoA activation: differential binding to downstream effectors. Journal of Biological Chemistry, 298(10), 102411. Retrieved from [Link]

-

Jo, H., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Journal of Medicinal Chemistry, 65(2), 1153-1171. Retrieved from [Link]

-

Surviladze, Z., et al. (2018). Activation of Rho Family GTPases by Small Molecules. ACS Chemical Biology, 13(7), 1840-1849. Retrieved from [Link]

-

D'Alessio, S., & Blasi, F. (2009). The role of urokinase-type plasminogen activator in aggressive tumor cell behavior. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1796(1), 1-13. Retrieved from [Link]

-

Zhu, M., et al. (2007). Identification of a novel inhibitor of urokinase-type plasminogen activator. Molecular Cancer Therapeutics, 6(4), 1348-1356. Retrieved from [Link]

-

ResearchGate. (2015). Does anybody has experience with the Rho activation assay kit from Millipore? Retrieved from [Link]

-

Malla, R., et al. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in Oncology, 8, 43. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Rho Activation Assays. Retrieved from [Link]

-

Kranenburg, O., et al. (1999). Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction. Molecular Biology of the Cell, 10(6), 1851-1857. Retrieved from [Link]

-

Pillay, V., et al. (2007). Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis. Journal of Cancer Research and Clinical Oncology, 133(11), 791-801. Retrieved from [Link]

-

Eaton, J. D., et al. (2015). TARGETING TUMOUR CELL INVASION AND DISSEMINATION IN VIVO BY AN APTAMER THAT INHIBITS UROKINASE-TYPE PLASMINOGEN ACTIVATOR THROUGH A NOVEL MULTI-FUNCTIONAL MECHANISM. Molecular Cancer Therapeutics, 14(5), 1269-1278. Retrieved from [Link]

Sources

- 1. The role of urokinase-type plasminogen activator in aggressive tumor cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TARGETING TUMOUR CELL INVASION AND DISSEMINATION IN VIVO BY AN APTAMER THAT INHIBITS UROKINASE-TYPE PLASMINOGEN ACTIVATOR THROUGH A NOVEL MULTI-FUNCTIONAL MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 5. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (E)-UK122 (TFA) | e-scapebio [e-scapebio.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CAS: 1186653-73-5 | CymitQuimica [cymitquimica.com]

- 11. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (E)-UK122 (TFA) Preparation for In Vivo Studies

This Application Note is designed for researchers and drug development professionals requiring a standardized, high-integrity protocol for the preparation and in vivo administration of (E)-UK122 (TFA) .

Executive Summary & Mechanism of Action

(E)-UK122 is a potent, selective, small-molecule inhibitor of the urokinase-type plasminogen activator (uPA ), exhibiting an IC

Mechanism of Action:

The uPA system drives extracellular matrix (ECM) degradation. uPA binds to its receptor (uPAR) on the cell surface, converting Plasminogen to Plasmin. Plasmin then degrades ECM components (fibrin, laminin, proteoglycans) and activates latent growth factors (TGF-

Pathway Visualization

Figure 1: Mechanism of Action.[1][2] (E)-UK122 blocks the conversion of Plasminogen to Plasmin, arresting downstream ECM degradation and inflammatory cell migration.

Physicochemical Profile

Understanding the physical state of the compound is prerequisite to successful formulation. The TFA salt form improves stability but requires careful handling to prevent precipitation in aqueous vehicles.

| Property | Specification | Notes |

| Chemical Name | (E)-UK122 Trifluoroacetate | Specific stereoisomer (E) |

| Molecular Weight | 405.33 g/mol | Includes TFA counterion |

| Appearance | Yellow Solid | Hygroscopic |

| Solubility (DMSO) | ~25 mg/mL | Excellent stock solvent |

| Solubility (Water) | Insoluble/Poor | Do NOT dissolve directly in saline |

| Storage | -20°C | Protect from light and moisture |

Formulation Strategy: The "Self-Validating" Protocol

Core Challenge: (E)-UK122 is hydrophobic. Direct addition of the DMSO stock to saline will cause immediate precipitation (crashing out), rendering the dose ineffective and potentially dangerous (embolism risk).

Solution: We utilize a Stepwise Co-Solvent System (DMSO/PEG/Tween/Saline). This system creates a stable micro-emulsion or solution that maintains solubility upon injection.

Reagents Required[3][4][5]

-

DMSO (Dimethyl sulfoxide), sterile filtered, cell-culture grade.

-

PEG300 (Polyethylene glycol 300) or PEG400.

-

Tween 80 (Polysorbate 80).

-

Saline (0.9% NaCl) or PBS.

Formulation Workflow

Target Dose: 4 mg/kg Target Concentration: 0.4 mg/mL (assuming 10 mL/kg dosing volume) Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline

Figure 2: Stepwise Solubilization Protocol. The order of addition (DMSO -> PEG -> Tween -> Saline) is critical to prevent precipitation.

Detailed Step-by-Step Protocol

A. Stock Solution Preparation (20 mg/mL)

-

Weigh 10 mg of (E)-UK122 (TFA).

-

Add 500 µL of sterile DMSO.

-

Vortex until completely dissolved. The solution should be clear yellow.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

B. Working Solution Preparation (Example: 1 mL for 5 mice)

Goal: Prepare 1 mL of 0.4 mg/mL solution (Total 0.4 mg compound).

-

DMSO Step: Take 20 µL of the 20 mg/mL Stock Solution. Place in a sterile 1.5 mL tube.

-

PEG Step: Add 400 µL of PEG300. Vortex for 15 seconds.

-

Tween Step: Add 50 µL of Tween 80. Vortex for 30 seconds. Solution must be homogenous.

-

Aqueous Step:

-

Pre-warm sterile Saline to 37°C.

-

Add 530 µL of Saline dropwise while continuously vortexing or swirling the tube.

-

Note: Adding saline too fast can shock the compound out of solution.

-

-

Final Verification: Hold the tube up to a light source. It should be a clear, yellow solution. If cloudy, sonicate for 1-2 minutes.

In Vivo Administration Guidelines

Dosage & Regimen

Based on efficacy data in murine models of colitis and cancer [1, 2]:

-

Species: Mouse (C57BL/6, BALB/c).

-

Dosing Frequency: Once Daily (QD).

-

Duration: 7 days (for acute models like DSS colitis) to 21+ days (tumor xenografts).

-

Injection Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Pilot Tolerability Study (Mandatory)

Before committing a full cohort, perform a pilot study with N=3 mice :

-

Administer the vehicle alone to Mouse 1.[3]

-

Administer 2 mg/kg to Mouse 2.

-

Monitor for 24 hours for signs of distress (piloerection, lethargy, weight loss >10%).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitation | Saline added too fast | Add saline dropwise; Keep solution warm (37°C). |

| Precipitation | Stock concentration too high | Reduce stock to 10 mg/mL; Ensure PEG300 is used (not just saline). |

| Toxicity | Vehicle intolerance | Reduce DMSO to <5%; Reduce Tween 80 to <2%. |

| No Effect | Compound degradation | Prepare fresh daily; Do not use stock >3 months old. |

References

-

Zhu, M., et al. (2007).[2] "Identification of a novel inhibitor of urokinase-type plasminogen activator."[2] Molecular Cancer Therapeutics, 6(4), 1348-1356.[2]

- Key Insight: Discovery paper identifying the oxazolidinone scaffold and demonstrating inhibition of cancer cell invasion.

-

Kida, Y., et al. (2023). "Urokinase-type plasminogen activator blockade ameliorates experimental colitis in mice."[1][3][6][7][8] Scientific Reports, 13, 2899.[8]

- Key Insight: Establishes the 2-4 mg/kg IP daily protocol and demonstrates efficacy in reducing inflammation (RANTES downregul

-

MedChemExpress. "(E)-UK122 TFA Product Information."

-

Key Insight: Physicochemical data and solubility profiles.[1]

-

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | HABP2 is a Novel Regulator of Hyaluronan-Mediated Human Lung Cancer Progression [frontiersin.org]

- 3. Urokinase-type plasminogen activator blockade ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLEPAGLUTIDE, A LONG-ACTING GLP-2 ANALOG, SIGNIFICANTLY REDUCES NEED FOR PARENTERAL SUPPORT IN PATIENTS WITH SHORT BOWEL SYNDROME: RESULTS OF EASE SBS-1, A RANDOMIZED, DOUBLE-BLIND, 24-WEEK PHASE 3 TRIAL - Digestive Disease Week [ddw.digitellinc.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. NEXT GENERATION SEQUENCING BASED HIGH RESOLUTION HLA TYPING REVEALED MORE THAN HLA-DQ2/8 IN CELIAC DISEASE - Digestive Disease Week [ddw.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. 徳島大学機関リポジトリ [tokushima-u.repo.nii.ac.jp]

Application Notes and Protocols for (E)-UK122 (TFA) in Breast Cancer Metastasis Research

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: Targeting the uPA System in Breast Cancer Metastasis with (E)-UK122 (TFA)

(E)-UK122 is a potent and selective small molecule inhibitor of urokinase-type plasminogen activator (uPA).[3] It has been identified as an anticancer agent that inhibits cancer cell migration and invasion.[4] While direct studies of (E)-UK122 in breast cancer are not extensively documented in publicly available literature, its established mechanism as a uPA inhibitor makes it a valuable tool for investigating the role of the uPA system in breast cancer metastasis. This guide provides detailed protocols and application notes for utilizing (E)-UK122 (TFA) in preclinical breast cancer metastasis research, with a focus on in vitro and in vivo model systems. The protocols are adapted from studies on (E)-UK122 in other cancer types and from research utilizing similar uPA inhibitors in breast cancer models.

Mechanism of Action: Inhibition of the uPA Proteolytic Cascade

(E)-UK122 acts as a direct inhibitor of the enzymatic activity of uPA. By binding to uPA, it prevents the conversion of plasminogen to plasmin. This disruption of the uPA-mediated proteolytic cascade leads to a reduction in the degradation of the extracellular matrix, a crucial step for cancer cell invasion and metastasis.

Figure 1. Mechanism of (E)-UK122 (TFA) in inhibiting breast cancer metastasis.

Physicochemical Properties and Stock Solution Preparation

| Property | Value | Reference |

| Target | Urokinase-type Plasminogen Activator (uPA) | [3] |

| IC₅₀ | 0.2 µM | [3] |

| Formulation | Trifluoroacetate (TFA) salt | N/A |

| Molecular Weight | 405.41 g/mol (as free base) | N/A |

| Solubility | DMSO: ≥ 14.29 mg/mL | [4] |

Stock Solution Preparation (10 mM in DMSO):

-

Materials: (E)-UK122 (TFA) powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Calculation: To prepare a 10 mM stock solution, dissolve 4.05 mg of (E)-UK122 (free base molecular weight) in 1 mL of anhydrous DMSO. Adjust the weight based on the actual molecular weight of the TFA salt provided by the manufacturer.

-

Procedure:

-

Weigh the required amount of (E)-UK122 (TFA) powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

In Vitro Applications: Protocols for Studying Breast Cancer Cell Migration and Invasion

Highly metastatic breast cancer cell lines, such as the triple-negative breast cancer (TNBC) line MDA-MB-231, are suitable models for these assays.

Transwell Migration (Boyden Chamber) Assay

This assay assesses the effect of (E)-UK122 (TFA) on the chemotactic migration of breast cancer cells.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

24-well plate with 8.0 µm pore size polycarbonate membrane inserts

-

Serum-free cell culture medium

-

Complete cell culture medium (with 10% FBS as a chemoattractant)

-

(E)-UK122 (TFA) stock solution

-

PBS, Trypsin-EDTA, Crystal Violet staining solution, Cotton swabs

Protocol:

-

Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. The day before the experiment, replace the medium with serum-free medium and incubate for 18-24 hours.

-

Assay Setup:

-

Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Prepare different concentrations of (E)-UK122 (TFA) (e.g., 0.1, 1, 10, 50 µM) in the cell suspension. Include a vehicle control (DMSO).

-

Add 100 µL of the cell suspension (containing 1 x 10⁴ cells) with the respective treatments to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.

-

Staining and Quantification:

-

Carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.

-

Wash the inserts with PBS and stain with 0.5% Crystal Violet for 10-15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

-

Data Analysis:

-

Image the stained cells using a microscope.

-

Count the number of migrated cells in several random fields of view for each insert.

-

Calculate the average number of migrated cells per field for each treatment condition and normalize to the vehicle control.

-

Figure 2. Workflow for the Transwell Migration Assay.

Matrigel Invasion Assay

This assay is a modification of the migration assay and evaluates the ability of (E)-UK122 (TFA) to inhibit the invasion of breast cancer cells through a basement membrane matrix.

Materials:

-

All materials for the Transwell Migration Assay

-

Matrigel Basement Membrane Matrix (or similar)

-

Cold, serum-free medium

Protocol:

-

Coating the Inserts:

-

Thaw Matrigel on ice overnight at 4°C.

-

Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.

-

Incubate the plate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Follow steps 1-3 of the Transwell Migration Assay protocol, seeding the cells onto the Matrigel-coated inserts.

-

-